molecular formula C17H17ClFNO3S2 B2651839 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 2034335-26-5

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2651839
CAS No.: 2034335-26-5
M. Wt: 401.9
InChI Key: RWZPXFJAYNSYJA-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a structurally complex molecule featuring a 2-chloro-6-fluorophenyl group attached to an ethanone moiety, which is further linked to a 1,4-thiazepan ring system. This combination of electron-withdrawing substituents (chloro, fluoro, sulfone) and aromatic systems (thiophene, phenyl) suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to electronic and steric effects.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S2/c18-13-3-1-4-14(19)12(13)11-17(21)20-7-6-16(15-5-2-9-24-15)25(22,23)10-8-20/h1-5,9,16H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPXFJAYNSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring and halogen substituents that may influence its biological activity. The presence of both chlorine and fluorine enhances its lipophilicity and binding affinity to biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C19H19ClFNO3S
Molecular Weight 373.88 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazepane Ring: Cyclization of appropriate precursors containing sulfur and nitrogen functionalities.
  • Introduction of the Phenyl Group: Via Friedel-Crafts acylation.
  • Chlorination and Fluorination: Using reagents such as thionyl chloride and fluorine gas.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The halogen substituents may enhance these effects by increasing the compound's ability to penetrate microbial membranes.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The specific targets could include carboxylesterases or proteases, which play crucial roles in drug metabolism and detoxification processes.

The mechanism of action is hypothesized to involve the binding of the compound to specific biological targets such as enzymes or receptors. This interaction may modulate their activity, leading to altered cellular processes.

Case Studies

A review of case studies highlights the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects: In vitro studies demonstrated that related compounds exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential: Research has indicated that structurally similar thiazepane derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

The biological activity can be compared with other thiazepane derivatives:

Compound Biological Activity
2-(2-Chlorophenyl)-1-(1,1-dioxido-7-(phenyl)-thiazepan)Moderate antimicrobial activity
2-(2-Fluorophenyl)-1-(1,1-dioxido-7-(phenyl)-thiazepan)High enzyme inhibition
1-(1,1-Dioxido-7-(phenyl)-thiazepan)Limited pharmacological activity

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Sulfur Content Reference
Target Compound 1,4-Thiazepan 2-Chloro-6-fluorophenyl, Thiophen-2-yl Sulfone, Thiophene
JWH-250 Indole 2-Methoxyphenyl None
Triazolylthio Ethanone () 1,2,4-Triazole 2,4-Difluorophenyl, Phenylsulfonyl Triazolylthio, Sulfonyl
1-(Thiophen-2-yl)ethanone O-acetyl oxime Ethanone Thiophen-2-yl Thiophene

Table 2: Functional Group Impact

Functional Group Target Compound JWH Series Triazolylthio Analogs
Electron-Withdrawing Groups Cl, F, Sulfone OCH₃ (electron-donating) F, Sulfonyl
Aromatic Systems Thiophene, Phenyl Indole, Phenyl Triazole, Phenyl
Heterocyclic Flexibility High (7-membered thiazepan) Low (planar indole) Moderate (5-membered triazole)

Research Findings

  • Synthetic Challenges: The thiazepan ring in the target compound likely requires multi-step synthesis, akin to triazolylthio ethanones (), but with additional complexity due to sulfone incorporation .
  • Spectroscopic Analysis : GC-FTIR (as used for JWH compounds) could resolve the target’s functional groups, though its larger size may necessitate advanced techniques like high-resolution mass spectrometry (e.g., ESI-HRMS in ) .
  • Crystallography : SHELX-based refinement () is widely used for similar compounds, suggesting its applicability for resolving the target’s conformation .

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